(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid
Overview
Description
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid moiety. One common method involves the cyclization of azides with nitriles under acidic conditions to form the tetrazole ring. This is followed by the coupling of the tetrazole with an appropriate acetamido derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis techniques can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of (2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds also contain a nitrogen-rich heterocyclic ring and exhibit similar biological activities.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are used in various pharmaceutical applications.
Pyrazole derivatives: These compounds have a five-membered ring with two adjacent nitrogen atoms and are known for their anti-inflammatory and analgesic properties .
Uniqueness
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to form multiple hydrogen bonds and coordinate with metal ions makes it a versatile scaffold for drug design and material science applications .
Properties
IUPAC Name |
(2S)-2-[[2-(tetrazol-1-yl)acetyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4(6(13)14)8-5(12)2-11-3-7-9-10-11/h3-4H,2H2,1H3,(H,8,12)(H,13,14)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOKIAVUYPKEJ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C=NN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CN1C=NN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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